(S)-(-)-Nadifloxacin-O-sulfate

Description

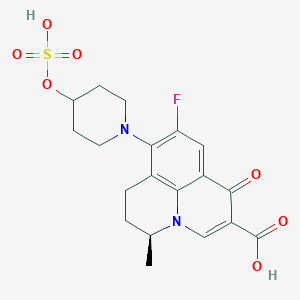

Structure

3D Structure

Properties

Molecular Formula |

C19H21FN2O7S |

|---|---|

Molecular Weight |

440.4 g/mol |

IUPAC Name |

(12S)-7-fluoro-12-methyl-4-oxo-8-(4-sulfooxypiperidin-1-yl)-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid |

InChI |

InChI=1S/C19H21FN2O7S/c1-10-2-3-12-16-13(18(23)14(19(24)25)9-22(10)16)8-15(20)17(12)21-6-4-11(5-7-21)29-30(26,27)28/h8-11H,2-7H2,1H3,(H,24,25)(H,26,27,28)/t10-/m0/s1 |

InChI Key |

PMCIWCKYBXLUOA-JTQLQIEISA-N |

Isomeric SMILES |

C[C@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)OS(=O)(=O)O)F)C(=O)O |

Canonical SMILES |

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)OS(=O)(=O)O)F)C(=O)O |

Origin of Product |

United States |

Synthetic Chemistry and Preparation of S Nadifloxacin O Sulfate

Strategies for Direct Chemical Sulfation of (S)-(-)-Nadifloxacin

The direct sulfation of the secondary alcohol on the piperidine (B6355638) ring of (S)-(-)-Nadifloxacin is the most direct synthetic route. This transformation requires a careful selection of sulfating agents and reaction conditions to achieve regioselectivity and avoid unwanted side reactions on the other functional groups of the nadifloxacin (B1676911) molecule, such as the carboxylic acid and the tertiary amine.

Regioselective Sulfation Techniques and Reaction Conditions

The key challenge in the sulfation of (S)-(-)-Nadifloxacin is to selectively target the C-4 hydroxyl group of the piperidine ring. Several sulfating agents are commonly employed for the sulfation of alcohols, with sulfur trioxide complexes being the most prevalent due to their milder nature compared to reagents like chlorosulfonic acid.

Common Sulfating Agents and Conditions:

Sulfur Trioxide-Pyridine Complex (SO₃•py): This is a widely used reagent for the sulfation of primary and secondary alcohols. The reaction is typically carried out in an aprotic solvent such as N,N-dimethylformamide (DMF) or pyridine (B92270) at temperatures ranging from 0 °C to room temperature. The pyridine in the complex acts as a base to neutralize the sulfuric acid byproduct, preventing acid-catalyzed side reactions.

Sulfur Trioxide-N,N-Dimethylformamide Complex (SO₃•DMF): Similar to the pyridine complex, the SO₃•DMF complex is another effective sulfating agent. DMF can act as both the solvent and the complexing agent. It is considered a more potent sulfating agent than the pyridine complex, which may lead to higher yields or faster reaction times. nih.gov

Sulfamic Acid: This reagent can also be used for sulfation, often in the presence of a base like pyridine or an amine. The reaction typically requires heating.

Chlorosulfonic Acid: While a powerful sulfating agent, its high reactivity and the generation of hydrochloric acid as a byproduct make it less ideal for complex molecules like nadifloxacin, as it can lead to a higher incidence of side reactions.

For the regioselective sulfation of the secondary alcohol in (S)-(-)-Nadifloxacin, the sulfur trioxide-pyridine complex in DMF would be a suitable starting point. The reaction would involve the nucleophilic attack of the hydroxyl group on the sulfur atom of the SO₃ complex.

Proposed Reaction Scheme: (S)-(-)-Nadifloxacin would be dissolved in anhydrous DMF and cooled to 0 °C. A solution of sulfur trioxide-pyridine complex in DMF would then be added dropwise. The reaction would be stirred at a controlled temperature until completion, monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

| Parameter | Condition | Rationale |

| Sulfating Agent | SO₃•Pyridine Complex | Mild and selective for alcohols. |

| Solvent | Anhydrous DMF | Good solubility for reactants and inert under reaction conditions. |

| Temperature | 0 °C to Room Temperature | To control the reaction rate and minimize side reactions. |

| Stoichiometry | 1.1 - 1.5 equivalents of SO₃•py | To ensure complete conversion of the starting material. |

| Reaction Time | 1 - 24 hours | Dependent on temperature and substrate reactivity. |

Optimization of Reaction Yields and Purity Profiles

To maximize the yield and purity of (S)-(-)-Nadifloxacin-O-sulfate, several reaction parameters can be optimized.

Key Optimization Parameters:

Temperature: Lowering the temperature can enhance regioselectivity by favoring the kinetically controlled product and minimizing degradation. Conversely, a moderate increase in temperature might be necessary to drive the reaction to completion.

Solvent: While DMF is a common choice, other aprotic solvents like acetonitrile (B52724) or dichloromethane could be explored. The choice of solvent can influence the solubility of reactants and the stability of intermediates.

Base: In addition to the pyridine in the SO₃ complex, an external non-nucleophilic base could be added to ensure the reaction medium remains neutral or slightly basic, protecting the acid-labile groups.

Stoichiometry of the Sulfating Agent: A systematic variation of the molar ratio of the sulfating agent to (S)-(-)-Nadifloxacin can be performed to find the optimal balance between high conversion and the formation of potential di-sulfated or other byproducts.

The purity of the final product would be assessed using HPLC with a suitable column, such as a C18 column, and a mobile phase tailored to resolve the starting material, the product, and any impurities. researchgate.net A typical purity profile would aim for >98% of the desired sulfate (B86663) ester.

| Experiment No. | Sulfating Agent (Equivalents) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |

| 1 | 1.1 | 0 | 12 | 65 | 95 |

| 2 | 1.1 | 25 | 6 | 75 | 92 |

| 3 | 1.5 | 0 | 12 | 80 | 98 |

| 4 | 1.5 | 25 | 6 | 85 | 96 |

Enzymatic Synthesis of this compound via Biocatalytic Pathways (Non-Clinical)

While no specific studies on the enzymatic sulfation of nadifloxacin have been reported, this approach presents a potential green and highly selective alternative to chemical synthesis. The reaction would be catalyzed by sulfotransferases (SULTs), a class of enzymes that transfer a sulfonate group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor molecule, in this case, the hydroxyl group of (S)-(-)-Nadifloxacin.

The main advantage of an enzymatic approach would be the high regioselectivity and stereoselectivity, potentially eliminating the need for protecting groups and reducing the formation of byproducts. However, the development of such a process would require significant research, including:

Enzyme Screening: Identifying a suitable sulfotransferase that accepts (S)-(-)-Nadifloxacin as a substrate. This could involve screening a library of known SULTs or using protein engineering to modify an existing enzyme.

PAPS Regeneration System: As PAPS is an expensive co-factor, an in-situ regeneration system would be necessary for a cost-effective process.

Process Optimization: Optimizing reaction conditions such as pH, temperature, enzyme and substrate concentrations, and reaction time to maximize the yield and efficiency of the biocatalytic transformation.

Isolation and Purification Methodologies for the Sulfate Ester

The isolation and purification of this compound from the reaction mixture would capitalize on the significant change in polarity upon the introduction of the sulfate group.

Initial Workup: Following the chemical sulfation reaction, the crude product would be obtained by quenching the reaction with a suitable reagent, such as water or a buffer solution, followed by removal of the solvent under reduced pressure.

Purification Techniques:

Precipitation/Crystallization: The increased polarity of the sulfate ester might allow for its selective precipitation from the reaction mixture by the addition of a less polar co-solvent.

Chromatography:

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for purifying polar compounds. A C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient with a suitable buffer would likely provide good separation of the sulfated product from the unreacted nadifloxacin and other non-polar impurities.

Ion-Exchange Chromatography: Given the anionic nature of the sulfate group, anion-exchange chromatography could be a highly effective purification method. The crude product would be loaded onto a column with a positively charged stationary phase, and the bound sulfate ester would be eluted using a salt gradient or a change in pH.

Size-Exclusion Chromatography: This technique could be used to separate the product from high molecular weight impurities or aggregates.

The purity of the isolated this compound would be confirmed by HPLC, and its structure would be verified using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Production of Related Water-Soluble Salts of this compound

This compound is itself a zwitterionic compound, possessing a carboxylic acid and a sulfate group, as well as a tertiary amine. The sulfate group is acidic and will typically exist as an anion. To further enhance its handling and formulation properties, it can be converted into various water-soluble salts.

The formation of salts is achieved by reacting the sulfate ester with a stoichiometric amount of a pharmaceutically acceptable base. nih.gov The choice of the counter-ion can influence properties such as solubility, stability, and hygroscopicity.

Common Salt Formation Strategies:

Alkali Metal Salts: Reaction with inorganic bases such as sodium hydroxide (B78521), potassium hydroxide, or sodium bicarbonate would yield the corresponding sodium or potassium salts. These are typically highly water-soluble.

Amine Salts: Reaction with organic bases like tromethamine, diethylamine, or basic amino acids such as L-arginine or L-lysine can also be used to form water-soluble salts. google.comgoogle.com

The salt formation process would involve dissolving the purified this compound in a suitable solvent (e.g., water or an alcohol/water mixture) and adding a solution of the chosen base. The resulting salt can then be isolated by evaporation of the solvent, lyophilization, or precipitation by adding a non-solvent. The final salt form would be characterized by its physical properties (e.g., melting point, solubility) and spectroscopic data.

| Salt Form | Base Used | Potential Advantages |

| Sodium Salt | Sodium Hydroxide | High water solubility, common pharmaceutical salt form. |

| Potassium Salt | Potassium Hydroxide | High water solubility. |

| L-Arginine Salt | L-Arginine | Potentially enhanced stability and biocompatibility. |

Analytical Characterization and Methodologies for S Nadifloxacin O Sulfate

Advanced Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are fundamental for separating (S)-(-)-Nadifloxacin-O-sulfate from its parent compound, potential impurities, and other related substances. The increased polarity of the O-sulfate group compared to the hydroxyl group in Nadifloxacin (B1676911) necessitates specific adaptations of existing methods.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for the analysis of Nadifloxacin and its related compounds. researchgate.netimpactfactor.org Several robust RP-HPLC methods have been developed for the quantification of S-Nadifloxacin in bulk drug and pharmaceutical formulations, which serve as a foundation for developing a method for its O-sulfate derivative. researchgate.netimpactfactor.org

A typical method involves a C18 stationary phase with a mobile phase consisting of an aqueous component (often with an acid modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netglobalresearchonline.net Due to the higher polarity of the O-sulfate moiety, a method for this compound would likely require a mobile phase with a higher percentage of the aqueous component to ensure adequate retention on a C18 column.

Method validation is performed according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, specificity, robustness, and the limits of detection (LOD) and quantification (LOQ). researchgate.netresearchgate.net For S-Nadifloxacin, methods have been validated with excellent linearity (correlation coefficients, r² > 0.999) and high precision (relative standard deviation, RSD < 2%). impactfactor.org

Below are examples of validated HPLC methods for the parent compound, S-Nadifloxacin.

| Parameter | Method 1 Details | Method 2 Details |

|---|---|---|

| Stationary Phase | Zorbax SB C18 (150 × 4.6 mm, 5 µm) researchgate.netimpactfactor.org | C18 Shim pack XR ODS II (250 mm × 4.6 mm, 5µm) researchgate.net |

| Mobile Phase | 0.05% v/v Trifluoroacetic acid : Acetonitrile (70:30, v/v) researchgate.netimpactfactor.org | Acetonitrile : Water (50:50, v/v) researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.netimpactfactor.org | 1.0 mL/min researchgate.net |

| Detection (UV) | 237 nm researchgate.netimpactfactor.org | 242 nm researchgate.net |

| Retention Time | 10.5 min researchgate.netimpactfactor.org | 2.64 min researchgate.net |

| Linearity Range | 0.05 - 5 µg/mL impactfactor.org | 20 - 240 µg/mL researchgate.net |

| Correlation Coefficient (r²) | 0.999 impactfactor.org | 0.9995 researchgate.net |

| LOD | Not specified | 0.029 µg/mL researchgate.net |

| LOQ | Not specified | 0.089 µg/mL researchgate.net |

| Accuracy (% Recovery) | 98.33 - 100.30% impactfactor.org | 99 - 100.56% researchgate.net |

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and shorter analysis times. These attributes are particularly valuable for detecting and quantifying low-level metabolites like this compound in complex biological matrices such as plasma. researchgate.netresearchgate.net UPLC methods have been successfully applied to the determination of Nadifloxacin in human plasma samples, demonstrating the technique's suitability. researchgate.netresearchgate.net A UPLC method for the O-sulfate derivative would provide the necessary sensitivity for pharmacokinetic and metabolic studies, with a reported lower limit of quantification for Nadifloxacin reaching 100 ng/mL. researchgate.netresearchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) is a reliable and cost-effective planar chromatographic technique used for the quantification of Nadifloxacin. researchgate.net This method allows for the simultaneous analysis of multiple samples, making it efficient for quality control purposes. researchgate.net HPTLC methods have been developed and validated for Nadifloxacin using precoated silica (B1680970) gel 60 F254 aluminum plates and densitometric scanning for quantification. researchgate.net

| Parameter | Method Details |

|---|---|

| Stationary Phase | Precoated silica gel aluminum plate 60 F254 researchgate.net |

| Mobile Phase | Chloroform : Methanol : Formic Acid (7.5 : 2.0 : 0.5, v/v/v) |

| Detection | Densitometric scanning at 288 nm |

| Rf Value | 0.39 ± 0.02 |

| Linearity Range | 50 - 600 ng/spot |

| Correlation Coefficient (r²) | 0.9981 |

| LOD | 9.4 ng/spot |

| LOQ | 20.5 ng/spot |

Since Nadifloxacin is a chiral compound, with the S-enantiomer being the active form, verifying the enantiomeric purity of its derivatives is critical. sapub.orgsapub.org Chiral chromatography is essential to separate this compound from its corresponding R-enantiomer. This ensures that the compound's stereochemical integrity is maintained and allows for the quantification of the undesired enantiomer as a chiral impurity. sapub.org

A rapid and effective isocratic chiral HPLC method has been developed for the enantioseparation of Nadifloxacin. sapub.orgsapub.org This method utilizes a standard C18 column but imparts chirality to the separation by using a chiral mobile phase additive, such as β-cyclodextrin (β-CD), in the buffer. sapub.orgsapub.org The S-enantiomer forms a more stable inclusion complex with the β-CD, causing it to be retained longer and elute after the R-enantiomer. sapub.org This approach would be directly applicable to the chiral analysis of this compound.

| Parameter | Method Details |

|---|---|

| Technique | RP-HPLC with Chiral Mobile Phase Additive sapub.orgsapub.org |

| Stationary Phase | Endcapped C18 sapub.org |

| Chiral Additive | β-Cyclodextrin (β-CD) in phosphate (B84403) buffer with EDTA sapub.orgsapub.org |

| Detection (UV) | 290 nm sapub.orgsapub.org |

| Resolution (Rs) | > 4.0 between R- and S-enantiomers sapub.org |

| Linearity Range (for R-enantiomer) | 0.040 - 20 µg/mL sapub.orgsapub.org |

| LOD (for R-enantiomer) | 0.020 µg/mL sapub.org |

| LOQ (for R-enantiomer) | 0.040 µg/mL sapub.org |

Spectroscopic and Spectrometric Elucidation of Molecular Structure

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the definitive technique for the structural elucidation and confirmation of this compound. researchgate.netresearchgate.net

The molecular weight of Nadifloxacin is 360.38 g/mol (C₁₉H₂₁FN₂O₄). nih.gov The addition of a sulfate (B86663) group (SO₃) adds approximately 80 Da. Therefore, the expected monoisotopic mass of Nadifloxacin-O-sulfate would be approximately 440.10 Da. High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition with high accuracy.

In tandem mass spectrometry (MS/MS) experiments, sulfate conjugates exhibit highly characteristic fragmentation patterns. frontiersin.org The most common and indicative fragmentation is the neutral loss of 80 Da, corresponding to the SO₃ group, from the precursor ion. frontiersin.org Another key indicator is the presence of specific fragment ions such as HSO₄⁻ at m/z 97 in negative ion mode. frontiersin.org

The fragmentation pattern of the parent Nadifloxacin typically involves losses related to the piperidine (B6355638) side chain and the carboxylic acid group. researchgate.net For this compound, the MS/MS spectrum would be expected to show a primary loss of 80 Da, with the resulting fragment ion at m/z ~361 then following the established fragmentation pathway of Nadifloxacin itself. researchgate.netresearchgate.net

| Analyte | Expected [M+H]+ (m/z) | Expected [M-H]- (m/z) | Key MS/MS Fragmentation Behavior |

|---|---|---|---|

| (S)-Nadifloxacin | 361.156 nih.gov | 359.14 | Fragments corresponding to losses from the piperidine and carboxylic acid moieties. researchgate.net |

| This compound | ~441.11 | ~439.09 | Primary neutral loss of 80 Da (SO₃). frontiersin.org Subsequent fragmentation of the m/z ~361 ion consistent with parent Nadifloxacin. researchgate.netresearchgate.net In negative mode, potential fragment at m/z 97 (HSO₄⁻). frontiersin.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR would be employed to confirm the covalent structure, including the successful sulfation of the hydroxyl group on the piperidine ring.

While specific spectral data for the O-sulfate derivative is not publicly available, the expected chemical shifts can be inferred from the known spectrum of the parent compound, Nadifloxacin, and the predictable electronic effects of O-sulfation. The core structure of Nadifloxacin exhibits characteristic signals for its aromatic, quinolizine, and piperidine moieties. researchgate.net The introduction of the electron-withdrawing sulfate group (-OSO₃⁻) at the C4-hydroxyl position of the piperidine ring is expected to induce a significant downfield shift (an increase in ppm value) for the proton attached to the same carbon (H4). nih.gov Adjacent protons on the piperidine ring would also experience smaller downfield shifts.

In the ¹³C NMR spectrum, the carbon atom bearing the sulfate group (C4) would also be expected to shift downfield. Minor shifts might also be observed for other carbons within the piperidine ring. The remaining signals corresponding to the fluoroquinolone core are expected to be largely unperturbed. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Changes for this compound

| Nucleus | Moiety | Predicted Chemical Shift (δ) | Rationale |

|---|---|---|---|

| ¹H | Piperidine Ring (H at C4) | Significant downfield shift (>0.5 ppm) | Deshielding effect from the electronegative sulfate group. nih.gov |

| ¹H | Other Piperidine Ring Protons | Minor downfield shifts | Inductive effects of the sulfate group. |

| ¹H | Fluoroquinolone Core | Largely unchanged | The modification is distant from this part of the molecule. |

| ¹³C | Piperidine Ring (C4) | Downfield shift | Direct attachment of the electron-withdrawing sulfate group. nih.gov |

| ¹³C | Other Piperidine Ring Carbons | Minor downfield shifts | Inductive effects through the carbon framework. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to display the characteristic absorption bands of the Nadifloxacin core structure, with the addition of distinct peaks corresponding to the sulfate ester group.

The spectrum of the parent Nadifloxacin shows characteristic bands for the carboxylic acid O-H stretch, a ketone C=O stretch, and aromatic C=C stretching vibrations. nih.gov Upon sulfation, the broad O-H absorption band from the piperidine's hydroxyl group would disappear. In its place, strong and characteristic absorption bands for the sulfate group would appear. Specifically, asymmetric and symmetric stretching vibrations of the S=O bonds typically occur in the regions of 1400-1300 cm⁻¹ and 1200-1100 cm⁻¹, respectively. Additionally, S-O stretching vibrations are expected to be observed.

Table 2: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| Carboxylic Acid (O-H stretch) | 3300-2500 | Broad | Characteristic of the carboxylic acid moiety on the quinolone ring. libretexts.org |

| C-H Stretch (sp², aromatic) | 3100-3000 | Medium | Aromatic C-H bonds in the core structure. |

| C-H Stretch (sp³) | 3000-2850 | Medium | Aliphatic C-H bonds in the piperidine and methyl groups. |

| Ketone (C=O stretch) | ~1730 | Strong | Carbonyl group of the quinolone core. nih.gov |

| Aromatic (C=C stretch) | ~1620 | Medium | Benzene ring vibrations. nih.gov |

| Sulfate (S=O asymmetric stretch) | 1400-1300 | Strong | Key indicator of successful sulfation. |

| Sulfate (S=O symmetric stretch) | 1200-1100 | Strong | Key indicator of successful sulfation. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems, which act as chromophores. The UV-Vis spectrum of this compound is dominated by the extensive chromophore of the fluoroquinolone nucleus.

Studies on Nadifloxacin have reported several wavelengths for maximum absorbance (λmax), which can vary slightly depending on the solvent and pH. Reported values for UV detection in HPLC methods include 228 nm, 237 nm, and 242 nm. researchgate.netimpactfactor.orgresearchgate.net A more detailed spectrophotometric analysis identified a λmax at 296.5 nm. rjptonline.org The introduction of a sulfate group onto the piperidine ring, which is not part of the conjugated chromophore system, is not expected to significantly alter the λmax. The hydroxyl group is an auxochrome, and its conversion to a sulfate ester should have a minimal effect on the electronic transitions of the main fluoroquinolone ring system. Therefore, the UV-Vis spectrum of this compound should be nearly identical to that of Nadifloxacin.

Table 3: Reported UV Absorbance Maxima for Nadifloxacin

| Reported λmax (nm) | Analytical Context |

|---|---|

| 228 nm | HPLC Method researchgate.net |

| 237 nm | HPLC Method impactfactor.orgresearchgate.net |

| 242 nm | HPLC Method researchgate.net |

Electrochemical Sensing and Detection Methodologies

Electrochemical methods offer a sensitive and rapid approach for the quantification of electroactive species. Fluoroquinolones, including Nadifloxacin, are electroactive and can be detected using techniques such as voltammetry. researchgate.net These methods are based on the oxidation or reduction of the molecule at an electrode surface.

For Nadifloxacin, differential pulse voltammetry (DPV) has been employed for its determination. researchgate.net Research has shown that Nadifloxacin undergoes an irreversible, diffusion-controlled oxidation process at a carbon paste electrode, with an anodic peak observed at approximately +1.02 V (versus a reference electrode) in a buffer at pH 4. researchgate.net The electrochemical response is primarily associated with the oxidation of the fluoroquinolone core. Since the O-sulfate modification is on the piperidine ring and is electronically distant from the core, it is anticipated that this compound would exhibit similar electrochemical behavior to the parent drug. Therefore, established electrochemical sensing methodologies for Nadifloxacin could be readily adapted for its sulfate derivative, providing a sensitive detection method. researchgate.netresearchgate.net

Table 4: Electrochemical Detection Parameters for Nadifloxacin

| Technique | Electrode | pH | Key Finding |

|---|---|---|---|

| Differential Pulse Voltammetry (DPV) | Carbon Paste Electrode (CPE) | 4 | Anodic oxidation peak at +1.02 V. researchgate.net |

| Cyclic Voltammetry (CV) | Carbon Paste Electrode (CPE) | 4 | Irreversible and diffusion-controlled oxidation process. researchgate.net |

Validation of Analytical Methods for Robustness, Specificity, and Sensitivity

The validation of any analytical method is crucial to ensure that it is reliable, reproducible, and fit for its intended purpose. For quantifying this compound, a method, typically reverse-phase high-performance liquid chromatography (RP-HPLC), would need to be validated according to International Conference on Harmonisation (ICH) guidelines. Numerous studies have detailed the validation of HPLC methods for the parent compound, Nadifloxacin, and these parameters serve as a direct template for its derivatives. impactfactor.orgresearchgate.netresearchgate.netglobalresearchonline.net

Validation encompasses several key parameters:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. This is often demonstrated using a photodiode array detector to check for peak purity. impactfactor.org

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. For Nadifloxacin, linearity is often established with a correlation coefficient (r²) of >0.999. impactfactor.orgresearchgate.net

Sensitivity: This is determined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantified with acceptable precision and accuracy. researchgate.netglobalresearchonline.netjpsbr.org

Precision: Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Results are expressed as the relative standard deviation (%RSD), which should typically be less than 2%. researchgate.netglobalresearchonline.net

Accuracy: The closeness of the test results to the true value, usually determined through recovery studies by spiking a blank matrix with a known concentration of the analyte. Recoveries for Nadifloxacin methods are generally in the range of 98-102%. impactfactor.orgglobalresearchonline.net

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition, pH), indicating its reliability during normal use. researchgate.netglobalresearchonline.net

Table 5: Summary of Validation Parameters from Published HPLC Methods for Nadifloxacin

| Parameter | Typical Reported Values |

|---|---|

| Linearity Range | 0.05-5 µg/mL to 100-600 µg/mL impactfactor.orgjpsbr.org |

| Correlation Coefficient (r²) | >0.999 researchgate.netresearchgate.netjpsbr.org |

| Accuracy (% Recovery) | 98.33% - 101.08% impactfactor.orgglobalresearchonline.net |

| Precision (%RSD) | Intra-day: <2%, Inter-day: <2% researchgate.netglobalresearchonline.net |

| Limit of Detection (LOD) | 0.007 µg/mL to 4.098 µg/mL impactfactor.orgjpsbr.org |

| Limit of Quantitation (LOQ) | 0.025 µg/mL to 12.419 µg/mL impactfactor.orgjpsbr.org |

| Robustness | Method remains unaffected by minor changes in flow rate and mobile phase composition. researchgate.netglobalresearchonline.net |

Chemical Stability and Degradation Pathways of S Nadifloxacin O Sulfate

Forced Degradation Studies under Stress Conditions

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress.

Hydrolytic Degradation under Acidic and Alkaline Environments

There is no specific information available in the scientific literature detailing the hydrolytic degradation of (S)-(-)-Nadifloxacin-O-sulfate under acidic or alkaline conditions. Studies on the parent compound, nadifloxacin (B1676911), have shown it undergoes degradation in both acidic and basic media, but these findings cannot be directly extrapolated to its O-sulfate derivative without experimental verification.

Oxidative Degradation Mechanisms and Susceptibility

Detailed studies on the oxidative degradation mechanisms and susceptibility of this compound are not available in the public domain. While the parent nadifloxacin has been subjected to oxidative stress conditions, leading to the formation of degradation products, no such data has been published for the O-sulfate variant.

Photolytic Degradation Processes

The photolytic stability of this compound has not been specifically reported. The susceptibility of a molecule to light-induced degradation is a critical parameter for determining appropriate storage and handling conditions. For the parent compound, nadifloxacin, photolytic degradation has been investigated, but this does not provide direct evidence for the behavior of the O-sulfate derivative.

Thermal Degradation Characteristics

There is no available data on the thermal degradation characteristics of this compound. Thermal stress testing is crucial for assessing the stability of a compound at elevated temperatures, which can inform about its shelf-life and potential degradation during manufacturing and storage.

Identification and Structural Elucidation of Degradation Products and Impurities

As no specific degradation studies on this compound have been published, there is no information available regarding the identification and structural elucidation of its potential degradation products and impurities. The impurities and degradation products of the parent drug, nadifloxacin, have been characterized in several studies, but these are not directly applicable to the O-sulfate derivative.

Kinetic Studies of Degradation Processes

Kinetic studies are performed to understand the rate at which a compound degrades under various conditions. Due to the absence of degradation studies on this compound, there are no kinetic data available that describe its degradation processes.

Mechanisms of Sulfate (B86663) Cleavage and Related Chemical Transformations

This compound is a sulfated derivative of the fluoroquinolone antibiotic (S)-(-)-Nadifloxacin. The stability of this compound is intrinsically linked to the robustness of the O-sulfate bond on the 4-hydroxy-piperidinyl substituent. Cleavage of this sulfate ester bond represents a primary degradation pathway, yielding the parent drug, (S)-(-)-Nadifloxacin, which is itself subject to further chemical transformations. The mechanisms governing the cleavage of the sulfate group and the subsequent degradation of the core molecule can be categorized into several pathways, including enzymatic, hydrolytic, thermal, and photolytic/oxidative routes.

Enzymatic Cleavage

A primary mechanism for the cleavage of sulfate esters in biological systems is through enzymatic hydrolysis, catalyzed by a class of enzymes known as sulfatases (specifically arylsulfatases for aromatic sulfates). scirp.org These enzymes are widespread in nature, found in organisms from bacteria to mammals, and play a key role in the metabolism of sulfated compounds. scirp.org

The catalytic mechanism for arylsulfatases involves a unique post-translational modification in their active site, where a specific cysteine or serine residue is converted into a Cα-formylglycine (FGly). nih.gov The hydrated form of this FGly residue acts as the key catalytic nucleophile. researchgate.net The process proceeds as follows:

Nucleophilic Attack: The hydrated aldehyde of the FGly residue attacks the sulfur atom of the sulfate ester. researchgate.netnih.gov

Bond Cleavage: This attack leads to the cleavage of the S-O bond, releasing the alcohol—in this case, the hydroxypiperidinyl moiety of nadifloxacin. nih.govresearchgate.net

Enzyme-Sulfate Intermediate: A covalent enzyme-sulfate intermediate is formed. researchgate.net

Regeneration: This intermediate is subsequently hydrolyzed, releasing the inorganic sulfate and regenerating the aldehyde form of the FGly residue, which is then rehydrated to prepare the enzyme for another catalytic cycle. researchgate.net

This enzymatic pathway is a highly efficient and specific mechanism for the removal of sulfate groups from various substrates.

Hydrolytic Cleavage

Sulfate esters can undergo non-enzymatic hydrolysis, typically influenced by pH. nih.gov The stability of the sulfate ester bond in this compound is susceptible to both acidic and alkaline conditions. nih.govacs.org While monoalkyl sulfates are noted for their significant resistance to uncatalyzed hydrolysis at neutral pH, the process is accelerated in the presence of acid or alkali. pnas.org

Forced degradation studies on the parent compound, nadifloxacin, have shown it to be susceptible to degradation under both acidic and alkaline hydrolytic conditions. researchgate.netresearchgate.net It is highly probable that the O-sulfate ester bond would also undergo cleavage under these conditions, reverting the molecule to nadifloxacin, which would then be subject to the degradation pathways identified for the parent drug. researchgate.net

| Condition | Expected Effect on O-Sulfate Bond | Subsequent Degradation of Nadifloxacin Core |

|---|---|---|

| Acidic Hydrolysis | Cleavage of the S-O ester bond to yield (S)-(-)-Nadifloxacin and sulfuric acid. nih.gov | The resulting nadifloxacin molecule is known to undergo significant degradation, potentially including aromatic hydroxylation. researchgate.netresearchgate.net |

| Alkaline Hydrolysis | Cleavage of the S-O ester bond, likely proceeding through nucleophilic attack by hydroxide (B78521) ions. acs.org | The parent nadifloxacin molecule shows degradation under basic conditions. science.gov |

| Neutral Hydrolysis | Very slow cleavage expected, as sulfate esters are generally stable at neutral pH. pnas.org | Minimal degradation is expected for the core structure under neutral aqueous conditions. researchgate.net |

Thermal Degradation

For this compound, thermal stress would likely promote the cleavage of the C-O-S linkage. This could occur through a mechanism where the sulfate acts as a good leaving group. Upon heating, inorganic sulfates can also decompose to release sulfur oxides and oxygen, which could further oxidize the organic structure. nih.gov Molecular modeling suggests that some organic sulfur compounds may react directly with sulfate to form a sulfate ester intermediate, reducing the activation energy required to break the S-O bond. usgs.gov

| Compound | Expected Thermal Behavior | Potential Products |

|---|---|---|

| This compound | Lower thermal stability compared to the parent drug. The sulfate group may catalyze degradation at lower temperatures. nih.gov | (S)-(-)-Nadifloxacin, Sulfur Oxides (SOx), Char, other nadifloxacin degradation products. nih.gov |

| (S)-(-)-Nadifloxacin | Shows degradation under dry heat conditions. researchgate.net | Various fragmentation and rearrangement products of the core fluoroquinolone structure. researchgate.net |

Related Chemical Transformations: Photolytic and Oxidative Pathways

Once the sulfate group is cleaved, the resulting (S)-(-)-Nadifloxacin is susceptible to further degradation, particularly through photolytic and oxidative pathways, which are common for fluoroquinolones. nih.govresearchgate.net

Photodegradation: Fluoroquinolones are known to be sensitive to light. Upon exposure to UV or even sunlight, the nadifloxacin core can undergo complex transformations. Studies on analogous fluoroquinolones like ciprofloxacin (B1669076) and ofloxacin (B1677185) show that photodegradation can involve reactions such as defluorination, modifications to the piperazine (B1678402)/piperidinyl ring, and cleavage of the quinolone core structure. nih.govoatext.com

Advanced Oxidation Processes (AOPs): Fluoroquinolones are effectively degraded by AOPs, which generate highly reactive species such as hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻). nih.govtandfonline.com These radicals can attack the electron-rich parts of the nadifloxacin molecule. Key degradation pathways identified for fluoroquinolones in AOPs include:

Piperazine/Piperidinyl Ring Cleavage: The N-substituted ring is a common site of initial attack. nih.gov

Defluorination: The fluorine atom on the quinolone core can be substituted. nih.gov

Hydroxylation: Addition of hydroxyl groups to the aromatic rings. nih.gov

| Pathway | Reactive Species | Major Transformation Products (by analogy to other fluoroquinolones) |

|---|---|---|

| Photodegradation | Photons (UV/Sunlight) | Des-fluoro derivatives, piperidinyl ring-opened products, quinolone core fragments. nih.govoatext.com |

| Advanced Oxidation | •OH, SO₄•⁻ | Hydroxylated nadifloxacin, products of piperidinyl ring cleavage, defluorinated species. nih.gov |

Non Clinical Biochemical and Antimicrobial Research on S Nadifloxacin O Sulfate

Investigation of Molecular Mechanism of Action

Specific studies detailing the molecular mechanism of action for (S)-(-)-Nadifloxacin-O-sulfate, and whether it is distinct from its parent compound, are not available in the current body of scientific literature. The primary mechanism of action for fluoroquinolones, including Nadifloxacin (B1676911), involves the inhibition of essential bacterial enzymes responsible for DNA replication.

There is no publicly available research that has determined the specific inhibition kinetics of this compound on bacterial DNA gyrase and topoisomerase IV.

For the parent compound, Nadifloxacin, it is well-established that it functions by inhibiting both DNA gyrase and topoisomerase IV. patsnap.compatsnap.com These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. patsnap.com By inhibiting these enzymes, Nadifloxacin blocks bacterial cell division and leads to cell death. patsnap.compatsnap.com In Staphylococcus aureus, some evidence suggests that DNA gyrase may be the primary target for Nadifloxacin, which is a distinguishing feature among some fluoroquinolones that more commonly target topoisomerase IV in this species.

Detailed analyses of substrate binding and the formation of an enzyme-drug complex specifically involving this compound are not documented in published research.

The mechanism for the parent compound, Nadifloxacin, like other fluoroquinolones, involves the stabilization of the covalent complex between the topoisomerase enzyme and the cleaved DNA strand. This action transforms the enzyme into a cellular poison, leading to double-strand breaks in the bacterial chromosome and subsequent cell death.

In Vitro Antibacterial Spectrum and Potency

Specific data on the in vitro antibacterial spectrum and potency of this compound is not available. The following data pertains to the parent compound, Nadifloxacin.

There are no published studies providing Minimum Inhibitory Concentration (MIC) values for this compound.

The parent compound, Nadifloxacin, has demonstrated a broad spectrum of potent antibacterial activity against a variety of clinically relevant pathogens. wikipedia.org It is effective against aerobic Gram-positive and Gram-negative bacteria, as well as anaerobic bacteria. wikipedia.orgnih.gov MIC data for Nadifloxacin against several key skin pathogens have been reported in multiple studies.

Table 1: MIC Values for Nadifloxacin Against Various Bacterial Pathogens

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.05 | 0.1 |

| Staphylococcus epidermidis | 0.05 | 0.78 |

| Propionibacterium acnes | 0.20 | 0.20 |

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Specific bactericidal activity assays for this compound have not been reported. The parent compound, Nadifloxacin, is known to exhibit bactericidal activity, a characteristic of fluoroquinolone antibiotics which results from their mechanism of inducing lethal double-strand DNA breaks. patsnap.com

There is no available data on the in vitro activity of this compound against multi-drug resistant phenotypes such as Methicillin-resistant Staphylococcus aureus (MRSA).

The parent compound, Nadifloxacin, has shown potent antibacterial activity against MRSA, with a potency similar to that against methicillin-sensitive Staphylococcus aureus (MSSA). wikipedia.org It has also demonstrated efficacy against newer quinolone-resistant MRSA strains. wikipedia.org Studies have indicated that Nadifloxacin retains its activity against MRSA isolates that have developed resistance to other fluoroquinolones.

Table 2: Comparative MIC Values of Nadifloxacin against MRSA

| Compound | MRSA MIC Range (µg/mL) | MRSA MIC₉₀ (µg/mL) |

|---|

Resistance Mechanism Studies in Non-Clinical Models

Sulfation is a major Phase II metabolic reaction that significantly increases the polarity and water solubility of a drug, preparing it for excretion. This structural modification is expected to drastically alter the antimicrobial properties of the parent compound, Nadifloxacin.

Bacterial efflux pumps are a primary mechanism of antimicrobial resistance, actively transporting antibiotics out of the cell. In Gram-positive bacteria like Staphylococcus aureus, the NorA efflux pump, a member of the major facilitator superfamily (MFS), is a well-studied pump that confers resistance to various compounds, including hydrophilic fluoroquinolones. frontiersin.orgnih.gov Overexpression of the norA gene is associated with reduced susceptibility to agents like ciprofloxacin (B1669076). frontiersin.org

The parent compound, Nadifloxacin, is a substrate for bacterial efflux pumps, and this is a known mechanism of resistance. nih.gov However, the interaction of this compound with these pumps has not been experimentally determined. Theoretically, the addition of a highly polar sulfate (B86663) group would significantly alter its physicochemical properties. While NorA is known to transport hydrophilic fluoroquinolones, the large, negatively charged sulfate moiety could impact recognition and binding to the transporter. nih.govfums.ac.ir

It is hypothesized that this compound would be a poor substrate for efflux pumps like NorA compared to its parent drug. More importantly, the sulfated form is predicted to have negligible intrinsic antibacterial activity, rendering its interaction with efflux pumps clinically insignificant. The primary role of sulfation is detoxification and elimination, not antimicrobial action. msdmanuals.com

The Mutant Prevention Concentration (MPC) is a pharmacological threshold defined as the lowest antimicrobial concentration required to prevent the growth of any first-step resistant mutants in a large bacterial population (≥10⁹ CFU). openaccessjournals.comfrontiersin.org The Mutant Selection Window (MSW) is the concentration range between the Minimum Inhibitory Concentration (MIC) and the MPC, where the selective amplification of resistant mutants is most likely to occur. nih.govnih.govresearchgate.net A narrow MSW is a desirable trait for an antibiotic, as it suggests a lower propensity for selecting resistant strains. openaccessjournals.com

There is no published MPC or MSW data for this compound. As this metabolite is presumed to be microbiologically inactive, its MIC would be exceedingly high, and therefore, the concepts of MPC and MSW would not be applicable.

For the parent compound, Nadifloxacin, a key attribute is its potent activity against bacteria, including strains resistant to other antibiotics, which suggests it has a favorable profile for preventing resistance. patsnap.commdpi.com The MPC/MIC ratio is a critical parameter; a lower ratio indicates a lower likelihood of selecting for resistance. The table below provides illustrative MPC and MIC values for other fluoroquinolones against S. aureus to demonstrate the concept.

| Fluoroquinolone | Organism | MIC (μg/mL) | MPC (μg/mL) | MSW (MPC/MIC Ratio) |

|---|---|---|---|---|

| Moxifloxacin | S. aureus | 0.06 | 0.34 | 5.7 |

| Levofloxacin | S. aureus | 0.25 | 1.75 | 7.0 |

| Ciprofloxacin | S. aureus | 0.50 | 2.83 | 5.7 |

Note: The data in this table is for illustrative purposes to explain the MSW concept and does not represent values for Nadifloxacin or its O-sulfate metabolite. Data is derived from published research on other fluoroquinolones. nih.gov

Fluoroquinolones, including Nadifloxacin, exert their bactericidal effect by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. nih.govpatsnap.com These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By forming a stable complex with the enzyme and cleaved DNA, Nadifloxacin inhibits the re-ligation of DNA strands, leading to double-strand breaks and cell death. patsnap.com The presence of a hydroxyl group on the piperidine (B6355638) ring of Nadifloxacin is understood to be critical for its antibacterial activity. mdpi.com

The formation of this compound involves the conjugation of a sulfate group to this essential hydroxyl moiety. This significant structural modification is predicted to abolish the compound's ability to bind effectively to DNA gyrase and topoisomerase IV. Masking the hydroxyl group would disrupt the key interactions within the enzyme's binding pocket, rendering the metabolite inactive as an inhibitor of DNA supercoiling and replication. mdpi.comreading.ac.uk Therefore, this compound is expected to be devoid of direct antimicrobial activity.

Theoretical Metabolism and Biotransformation Pathways (focus on sulfate group's fate)

The biotransformation of drugs is typically divided into Phase I (functionalization) and Phase II (conjugation) reactions. Sulfation is a Phase II pathway catalyzed by sulfotransferase (SULT) enzymes, which attach a sulfonate group to a hydroxyl or amine functional group. msdmanuals.comresearchgate.net This process generally results in a more polar, water-soluble, and pharmacologically inactive metabolite that is readily eliminated from the body. nih.gov

While sulfation is a primary route for inactivation and clearance, the resulting sulfate ester bond can be cleaved by sulfatase enzymes, a process known as hydrolysis. uomustansiriyah.edu.iq This enzymatic reaction reverses the sulfation, releasing the parent drug and an inorganic sulfate ion.

In a theoretical in vitro setting, incubating this compound with a preparation containing sulfatase enzymes (e.g., from Helix pomatia or mammalian liver microsomes) would be expected to regenerate the active parent compound, (S)-(-)-Nadifloxacin. researchgate.net The rate and extent of this hydrolysis would depend on factors such as the specific sulfatase enzyme used, pH, and temperature. researchgate.net This process is relevant in certain biological contexts, such as the gut, where bacterial sulfatases can de-conjugate drug metabolites, potentially leading to re-absorption of the active drug (enterohepatic circulation).

The formation of this compound is itself a key biotransformation pathway for Nadifloxacin. Once formed, this polar conjugate is primed for elimination. The primary predicted fate of this compound in the body is excretion, predominantly via the kidneys into the urine, and to a lesser extent, via the liver into the bile. msdmanuals.comnih.gov Its high water solubility facilitates efficient renal clearance.

Further metabolism of the O-sulfate conjugate is generally not expected. Phase II conjugates are typically the final step in the metabolic cascade before excretion. The sulfate group is stable and not readily susceptible to further enzymatic modification under normal physiological conditions. Therefore, the principal biotransformation pathway for the sulfate group is its excretion from the body as part of the intact this compound molecule.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Role of the O-sulfate Moiety in Biological Activity and Target Interaction

The addition of an O-sulfate moiety to (S)-(-)-Nadifloxacin fundamentally alters its physicochemical properties, which in turn influences its biological activity and target interaction. Sulfation is a common metabolic pathway that generally increases the water solubility of compounds. While specific studies on the biological activity of (S)-(-)-Nadifloxacin-O-sulfate are not extensively detailed in available literature, the role of such a modification can be inferred from general principles of drug metabolism and formulation.

The primary mechanism of action for fluoroquinolones, including the parent compound nadifloxacin (B1676911), is the inhibition of bacterial DNA gyrase and topoisomerase IV. medchemexpress.comnih.gov These enzymes are crucial for bacterial DNA replication, and their inhibition leads to breaks in the DNA, ultimately causing bacterial cell death. wikipedia.orgyoutube.com The interaction with these topoisomerase enzymes is highly dependent on the core structure of the fluoroquinolone.

The introduction of a bulky and negatively charged sulfate (B86663) group at the 4-hydroxy position of the piperidinyl ring would likely hinder the direct binding of the molecule to the active site of DNA gyrase or topoisomerase IV. Therefore, this compound is likely to be a prodrug, requiring in vivo enzymatic cleavage of the sulfate group to release the active (S)-(-)-Nadifloxacin. This biotransformation would restore the hydroxyl group, which is important for the molecule's conformation and interaction with the target enzymes.

The primary advantage of the O-sulfate form is the significant increase in aqueous solubility. Nadifloxacin itself is poorly soluble in water, which has limited its use primarily to topical applications. mdpi.com By creating a more water-soluble derivative like an O-sulfate, it could potentially be formulated for other routes of administration. Increased solubility is a critical factor for achieving therapeutic concentrations in systemic circulation. mdpi.com

Stereochemical Influence of the (S)-Configuration on Biological Properties

Stereochemistry plays a pivotal role in the biological activity of many pharmaceutical compounds, and nadifloxacin is a clear example. Nadifloxacin has a chiral center at the C-5 position of the benzo[i,j]quinolizine ring system, existing as two enantiomers: (S)-(-)-nadifloxacin and (R)-(+)-nadifloxacin. sapub.org

Research has demonstrated that the antibacterial activity resides almost entirely in the (S)-enantiomer. google.com The (S)-(-)-isomer, also known as levonadifloxacin, is significantly more potent than the (R)-(+)-isomer. google.comnih.gov This stereoselectivity is attributed to the specific three-dimensional arrangement of the atoms, which allows for a more favorable interaction with the target enzymes, DNA gyrase and topoisomerase IV. The precise fit of the (S)-configuration into the enzyme's binding pocket is crucial for effective inhibition. sapub.orgsapub.org

Due to its superior activity and lower toxicity, the pure (S)-enantiomer has been developed for systemic use. google.comnih.gov The use of a single, active isomer over a racemic mixture (a 1:1 mixture of both enantiomers) can lead to a better therapeutic index, reducing the metabolic load on the patient by eliminating the less active and potentially more toxic enantiomer.

The table below summarizes the differential properties of the Nadifloxacin enantiomers.

| Property | (S)-(-)-Nadifloxacin | (R)-(+)-Nadifloxacin |

| Common Name | Levonadifloxacin | R-Nadifloxacin |

| Biological Activity | High antibacterial potency | Low to negligible antibacterial activity |

| Primary Role | Active therapeutic agent | Often considered a process-related impurity |

| Target Interaction | Forms a stable complex with DNA gyrase/topoisomerase IV | Forms a less stable or no complex |

| Clinical Development | Developed for systemic use | Not developed for therapeutic use |

Comparative Analysis with (S)-(-)-Nadifloxacin and Other Fluoroquinolone Analogues

(S)-(-)-Nadifloxacin (Levonadifloxacin) demonstrates potent, broad-spectrum antibacterial activity, often superior to that of other fluoroquinolones, particularly against resistant strains of staphylococci. nih.govnih.gov Its parent compound, racemic nadifloxacin, is effective against a wide range of aerobic Gram-positive and Gram-negative bacteria, as well as anaerobic bacteria. wikipedia.orgnih.gov

When compared to other widely used fluoroquinolones, nadifloxacin has shown a lower minimum inhibitory concentration (MIC) against several key pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One study noted that the MIC of nadifloxacin was lower than that of ciprofloxacin (B1669076), levofloxacin, moxifloxacin, and others against both quinolone-susceptible and -resistant staphylococci, indicating it is a highly potent agent against these bacteria. nih.gov

The structural features of nadifloxacin contribute to its potent activity. Like other fluoroquinolones, it has a fluorine atom at the C-6 position, which enhances its potency. nih.govnih.gov However, its unique tricyclic benzo[i,j]quinolizine core and the 8-(4-hydroxypiperidin-1-yl) substituent distinguish it from common fluoroquinolones like ciprofloxacin or levofloxacin.

The table below provides a comparative overview of the Minimum Inhibitory Concentration (MIC) required to inhibit 90% of isolates (MIC90) for nadifloxacin and other fluoroquinolones against selected pathogens.

| Antibiotic | S. aureus (MRSA) MIC90 (µg/mL) | P. acnes MIC90 (µg/mL) |

| Nadifloxacin | 1.56 google.com | 0.39 medchemexpress.com |

| Ciprofloxacin | >12.5 google.com | N/A |

| Levofloxacin | >12.5 google.com | N/A |

| Moxifloxacin | >12.5 google.com | N/A |

Data compiled from multiple sources indicating general potency trends.

Correlation of Chemical Structure with Stability and Degradation Profiles

The stability and degradation of fluoroquinolones are closely linked to their chemical structure. These compounds are known to be susceptible to degradation under certain conditions, particularly photolytic (light-induced) and hydrolytic (pH-dependent) stress. scielo.brusp.br

The core quinolone ring structure is the primary site for photolytic degradation. The fluorine atom at C-6 and the substituent at C-7 (in nadifloxacin's case, the hydroxypiperidinyl group) significantly influence the molecule's stability. scielo.brscielo.br For instance, some studies have shown that fluoroquinolones with a piperazine (B1678402) ring at the C-7 position, like ciprofloxacin and norfloxacin, exhibit greater stability under photolytic conditions compared to those with other substituents. scielo.br

Forced degradation studies on nadifloxacin itself have shown that it degrades in acidic and oxidative environments. researchgate.netresearchgate.net The degradation rate and byproducts are dependent on the specific stressor. The introduction of the O-sulfate moiety would likely alter the degradation profile, potentially increasing its stability in certain conditions while making it susceptible to others, such as enzymatic degradation by sulfatases in biological systems.

The following table summarizes factors influencing the stability of fluoroquinolones.

| Factor | Influence on Stability | Structural Moiety Involved |

| UV Light | Can cause significant degradation (photolysis) scielo.br | Quinolone nucleus, C-8 substituent scielo.br |

| pH (Alkaline/Acidic) | Can lead to hydrolysis and degradation usp.br | Carboxylic acid group, C-7 substituent |

| Oxidizing Agents | Can cause oxidative degradation researchgate.net | Piperazine/Piperidine (B6355638) ring, quinolone nucleus |

| Temperature | Higher temperatures can accelerate degradation reactions nih.gov | Entire molecule |

Computational and Theoretical Investigations of S Nadifloxacin O Sulfate

Molecular Modeling and Dynamics Simulations for Conformation and Interactions

Molecular modeling and dynamics (MD) simulations are powerful computational tools used to predict the three-dimensional structure of molecules and simulate their dynamic behavior over time. nih.govrsc.orgsemanticscholar.org For a molecule like (S)-(-)-Nadifloxacin-O-sulfate, these simulations would provide insights into its conformational landscape and its interactions with biological macromolecules.

While direct simulation data for the O-sulfate derivative is absent, studies on related fluoroquinolones, such as levofloxacin, have been performed. rsc.orgresearchgate.net These simulations help in understanding the behavior of the fluoroquinolone core in aqueous environments and its interaction with bacterial enzymes like DNA gyrase and topoisomerase IV. researchgate.netnih.gov

The addition of a bulky and negatively charged O-sulfate group to the nadifloxacin (B1676911) structure would significantly alter its conformational preferences and interaction patterns. MD simulations would be crucial to understand how this modification affects the molecule's flexibility and its ability to bind to its target enzymes. The sulfate (B86663) group would likely form strong hydrogen bonds with water molecules, influencing its solvation and partitioning between different environments.

Table 1: Predicted Effects of O-Sulfation on Molecular Properties of Nadifloxacin

| Molecular Property | Nadifloxacin | This compound (Predicted) |

| Conformational Flexibility | Moderate | Potentially altered due to the steric bulk and charge of the sulfate group. |

| Aqueous Solubility | Poor | Significantly increased due to the hydrophilic nature of the sulfate group. mdpi.com |

| Interaction with Water | Forms hydrogen bonds via hydroxyl and carboxyl groups. | Forms extensive hydrogen bonds via the sulfate, hydroxyl, and carboxyl groups. |

| Binding to Target Enzymes | Primarily through interactions of the quinolone core and piperidine (B6355638) ring. | The sulfate group could introduce new interactions or steric hindrance, potentially altering binding affinity. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the electronic properties of a molecule, which are fundamental to its reactivity and interactions. northwestern.edumdpi.comoregonstate.edu These calculations can provide information on molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. jchemlett.com

For this compound, the introduction of the electron-withdrawing sulfate group is expected to have a pronounced effect on its electronic structure. This would likely lower the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), potentially affecting its reactivity and susceptibility to certain chemical reactions.

The electrostatic potential map would show a region of high negative potential around the sulfate group, making it a likely site for interactions with positively charged residues in a biological target or with metal ions. Quantum chemical calculations would be essential to quantify these effects and predict how they translate to changes in the molecule's chemical behavior.

Table 2: Predicted Electronic Properties of Nadifloxacin and its O-sulfate Derivative

| Electronic Property | Nadifloxacin (Qualitative) | This compound (Predicted Qualitative Effect) |

| HOMO Energy | - | Lowered |

| LUMO Energy | - | Lowered |

| HOMO-LUMO Gap | - | Potentially altered, affecting electronic transitions and reactivity. |

| Electrostatic Potential | Negative potential around the carboxyl group and piperidine hydroxyl group. | Strong negative potential localized on the sulfate group. |

| Reactivity | Susceptible to reactions at the quinolone core and piperidine ring. | The sulfate group may influence the reactivity of other parts of the molecule through inductive effects. |

In Silico Prediction of Biological Activities and Target Binding

In silico methods are widely used in drug discovery to predict the biological activity of compounds and their binding affinity to specific targets. researchgate.netmdpi.comresearchgate.netmdpi.comnih.gov These methods range from ligand-based approaches, which rely on the similarity to known active compounds, to structure-based approaches, which involve docking the molecule into the active site of a target protein.

The primary targets of fluoroquinolones like nadifloxacin are bacterial DNA gyrase and topoisomerase IV. researchgate.netmdpi.com In silico docking studies of nadifloxacin with these enzymes would reveal the key interactions responsible for its antibacterial activity. The addition of the O-sulfate group would necessitate new docking studies to predict how this modification affects the binding mode and affinity.

The sulfate group could potentially form new hydrogen bonds or electrostatic interactions with residues in the active site, which could either enhance or diminish the binding affinity. Conversely, its bulkiness might lead to steric clashes, preventing optimal binding. Predictive models for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) would also be crucial to assess the drug-like properties of the O-sulfate derivative.

Prediction of Degradation Pathways and Metabolite Formation

Understanding the degradation pathways and potential metabolites of a drug candidate is crucial for assessing its stability and safety. nih.gov Studies on the parent compound, nadifloxacin, have shown that it can degrade under various stress conditions, including acidic hydrolysis. researchgate.net Aromatic hydroxylation has been identified as one of the degradation pathways. researchgate.net

The presence of an O-sulfate group in this compound would likely introduce new metabolic and degradation pathways. Sulfated compounds can be metabolized by sulfatases, which would cleave the sulfate group to regenerate the parent drug, nadifloxacin. Computational tools can be used to predict potential sites of metabolism and the structures of likely metabolites. nih.govfrontiersin.org These predictions are based on known metabolic reactions and the chemical structure of the compound.

Table 3: Potential Degradation and Metabolic Pathways

| Pathway | Description | Relevance to this compound |

| Hydrolysis | Cleavage of chemical bonds by reaction with water. | The sulfate ester bond could be susceptible to hydrolysis, especially under acidic or basic conditions. |

| Sulfatase-mediated cleavage | Enzymatic cleavage of the sulfate group. | A likely metabolic pathway in vivo, leading to the formation of nadifloxacin. |

| Oxidation | Addition of oxygen or removal of hydrogen. | The quinolone core and other parts of the molecule could be susceptible to oxidative degradation. |

| Photodegradation | Degradation upon exposure to light. | Fluoroquinolones are known to be susceptible to photodegradation. |

Adsorption and Interaction Studies with Various Substrates

The adsorption and interaction of a drug with various substrates are important for its formulation, delivery, and environmental fate. Studies on other fluoroquinolones, such as levofloxacin, have investigated their adsorption onto materials like graphene oxide and nanoparticles. nih.govbirzeit.edumdpi.com

The introduction of the highly polar and negatively charged O-sulfate group in this compound would significantly influence its adsorption behavior. It is expected to have a higher affinity for positively charged surfaces and polar substrates. Computational methods, such as molecular dynamics simulations, can be used to study the interactions of the molecule with different surfaces at an atomic level, providing insights into the adsorption mechanism and binding energy. These studies would be valuable for designing effective drug delivery systems or for understanding its environmental transport and fate.

Emerging Research Perspectives and Challenges for S Nadifloxacin O Sulfate

Development of Novel Synthetic Strategies for Enhanced Purity and Yield

The subsequent step, the O-sulfation of the hydroxyl group on the piperidine (B6355638) moiety, is a critical transformation. While specific literature on the synthesis of (S)-(-)-Nadifloxacin-O-sulfate is not widely available, general methods for the sulfation of alcohols can be considered. These typically involve the use of a sulfating agent such as sulfur trioxide pyridine (B92270) complex, chlorosulfonic acid, or sulfuryl chloride, often in an aprotic solvent. The choice of reagent and reaction conditions is crucial to avoid side reactions and ensure the stability of the fluoroquinolone core.

A significant challenge in the synthesis is the potential for the formation of process-related impurities. For instance, in the synthesis of levonadifloxacin, a regioisomer can be formed during the substitution reaction. Similar isomeric impurities could arise during the synthesis of (S)-(-)-nadifloxacin and would need to be carefully controlled and removed. The purification of the final product, this compound, would likely involve chromatographic techniques to ensure high purity. The development of a scalable and cost-effective synthesis that consistently produces a high-purity product remains a key area of research.

| Synthetic Step | Key Considerations | Potential Challenges |

| Synthesis of (S)-(-)-Nadifloxacin | Enantioselective synthesis or efficient resolution of racemate. | Formation of R-enantiomer impurity, control of process-related impurities. |

| O-Sulfation | Selection of appropriate sulfating agent and reaction conditions. | Potential for side reactions, degradation of the fluoroquinolone core. |

| Purification | Development of effective chromatographic methods. | Removal of closely related impurities, achieving high enantiomeric excess. |

Evolution of Highly Sensitive and Selective Analytical Tools

The development of robust analytical methods is paramount for the characterization, quantification, and quality control of this compound. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of nadifloxacin (B1676911) and its derivatives. A simple, rapid, and cost-effective HPLC method has been developed for S-Nadifloxacin in pure drug and pharmaceutical dosage forms using a Zorbax SB C18 column with a mobile phase of 0.05 %v/v trifluoroacetic acid and acetonitrile (B52724) (70:30 v/v) and UV detection at 237 nm. This method has been validated for accuracy, precision, linearity, and robustness.

For the specific analysis of the O-sulfate derivative, modifications to existing HPLC methods would be necessary. The increased polarity of the sulfate (B86663) ester would likely require adjustments to the mobile phase composition, potentially a higher aqueous content, to achieve adequate retention and separation on a reversed-phase column. Furthermore, the development of a stability-indicating assay method would be crucial to monitor for potential degradation products, such as the hydrolysis of the sulfate group to regenerate (S)-(-)-nadifloxacin.

Chiral HPLC methods are essential to determine the enantiomeric purity of this compound. A rapid isocratic chiral HPLC method has been developed for the separation of R- and S-nadifloxacin using a C18 stationary phase and a chiral mobile phase containing β-cyclodextrin. This approach could be adapted to ensure the final product is free from the R-enantiomer.

Advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) would be invaluable for the identification and characterization of impurities and degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy would also play a critical role in the structural elucidation of the synthesized compound and any related substances. The availability of a characterized reference standard for this compound is essential for the development and validation of these analytical methods.

| Analytical Technique | Application | Key Parameters for this compound |

| Reversed-Phase HPLC | Purity determination, quantification, stability testing. | Mobile phase composition, column chemistry, detection wavelength. |

| Chiral HPLC | Enantiomeric purity analysis. | Chiral stationary phase or chiral mobile phase additive. |

| LC-MS | Impurity identification and characterization. | Ionization source, mass analyzer settings. |

| NMR Spectroscopy | Structural elucidation. | 1H, 13C, and other relevant nuclei experiments. |

Understanding Complex Biological Interactions in Advanced In Vitro Systems

Understanding the biological activity of this compound requires the use of sophisticated in vitro models that can accurately mimic the physiological environment. The primary mechanism of action of nadifloxacin is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. It is anticipated that this compound may act as a prodrug, being hydrolyzed in vivo to release the active (S)-(-)-nadifloxacin.

Advanced in vitro systems, such as 3D cell cultures and organoid models, offer a more physiologically relevant environment to study the compound's activity compared to traditional 2D cell cultures. For instance, skin organoids could be used to model the penetration of the compound through the skin layers and its subsequent antibacterial effect on relevant skin pathogens like Staphylococcus aureus and Propionibacterium acnes. These models can provide valuable insights into the compound's efficacy and potential for local toxicity.

Organoid models of various tissues, including the lung, intestine, and liver, are also being increasingly used in infectious disease research. These models could be employed to investigate the systemic effects of this compound if any portion of the drug is absorbed systemically. For example, intestinal organoids could be used to study its interaction with the gut microbiome and its potential to cause off-target effects.

The antibacterial activity of nadifloxacin and its derivatives has been evaluated against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have shown nadifloxacin to be highly potent against aerobic and anaerobic bacteria commonly found in skin infections. The development of in vitro models that incorporate multiple cell types, such as immune cells, can further enhance our understanding of the complex interactions between the drug, the pathogen, and the host.

| In Vitro Model | Application for this compound | Potential Insights |

| Skin Organoids | Evaluation of topical delivery and efficacy. | Skin penetration, local antibacterial activity, potential for irritation. |

| Intestinal Organoids | Assessment of gut microbiome interactions. | Impact on gut flora, potential for systemic absorption and metabolism. |

| Co-culture Systems | Study of drug-pathogen-host interactions. | Modulation of immune response, efficacy in a more complex environment. |

Addressing Challenges in Chemical Stability and Formulation Chemistry

A primary motivation for synthesizing the O-sulfate derivative of (S)-(-)-nadifloxacin is to improve its aqueous solubility. Nadifloxacin itself is poorly water-soluble, which can limit its formulation options and bioavailability. The introduction of a highly polar sulfate group is expected to significantly enhance its water solubility.

However, this modification also introduces potential challenges related to chemical stability. Sulfate esters can be susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the formation of the parent drug, (S)-(-)-nadifloxacin. The stability of this compound in various pH conditions and in the presence of enzymes needs to be thoroughly investigated to ensure its shelf-life and predict its in vivo fate.

Formulation development for this compound will need to consider its stability profile. For topical formulations, such as creams or gels, the pH of the formulation will need to be carefully controlled to minimize hydrolysis. The compatibility of the compound with various excipients will also need to be assessed. To overcome the poor water solubility of nadifloxacin, microemulsion gel systems have been developed. A similar approach could be adapted for the O-sulfate derivative if further solubility enhancement is required or to improve skin penetration.

The enhanced water solubility of this compound could open up possibilities for different dosage forms, such as aqueous solutions for topical or other routes of administration. However, the formulation must be designed to ensure that the drug remains stable and is delivered effectively to the target site.

| Challenge | Potential Issue | Mitigation Strategy |

| Chemical Stability | Hydrolysis of the sulfate ester. | Formulation at an optimal pH, use of stabilizing excipients. |

| Formulation Chemistry | Poor solubility (if still an issue), skin penetration. | Development of advanced formulations like microemulsions, use of penetration enhancers. |

| Excipient Compatibility | Interaction with formulation components. | Thorough pre-formulation studies to select compatible excipients. |

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for (S)-(-)-Nadifloxacin-O-sulfate, and how do reaction conditions influence chiral purity?

- Methodology : Use chiral HPLC or capillary electrophoresis to monitor enantiomeric excess during synthesis. Compare routes like sulfation of Nadifloxacin under acidic vs. neutral conditions, referencing kinetic studies on sulfation efficiency .

- Data Consideration : Tabulate yields, purity (via NMR/LC-MS), and optical rotation values across different catalysts (e.g., sulfuric acid vs. pyridine-SO₃ complexes). Highlight trade-offs between scalability and stereochemical integrity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural conformation?

- Methodology : Combine ¹H/¹³C NMR (for sulfonate group identification), FT-IR (S=O stretching bands at 1350–1200 cm⁻¹), and X-ray crystallography for absolute configuration confirmation. Validate against computational models (DFT) .

- Contradiction Alert : Discrepancies in FT-IR peak assignments may arise due to solvent interactions; cross-validate with solid-state NMR .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodology : Design accelerated stability studies (ICH Q1A guidelines) using HPLC to track degradation products. Test buffered solutions (pH 1–10) at 25°C, 40°C, and 60°C. Monitor chiral inversion via polarimetry .

- Data Interpretation : Report degradation kinetics (Arrhenius plots) and identify labile functional groups (e.g., sulfonate hydrolysis) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported antibacterial efficacy data for this compound?

- Methodology : Conduct comparative MIC/MBC assays against Staphylococcus epidermidis and Propionibacterium acnes using standardized CLSI protocols. Control for variables: inoculum size, culture media, and endpoint criteria .

- Contradiction Analysis : If older studies report lower efficacy, investigate batch purity (e.g., enantiomeric impurities in early syntheses) or methodological shifts (e.g., broth microdilution vs. agar diffusion) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products